![molecular formula C20H31FN2O3 B5140229 N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-(2-methoxyethyl)propanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a fluorophenyl group, and methoxyethyl and methoxy groups. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-(2-methoxyethyl)propanamide involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group. The methoxyethyl and methoxy groups are then added through a series of reactions involving specific reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as catalytic reactions and continuous flow processes .
Chemical Reactions Analysis
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-(2-methoxyethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it may be investigated for its pharmacological properties, including potential therapeutic effects. Industrial applications include its use in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-(2-methoxyethyl)propanamide can be compared with other similar compounds, such as N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide and other fentanyl analogsThe uniqueness of this compound lies in its specific combination of functional groups and the resulting effects on its reactivity and interactions with biological targets .
Properties
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O3/c1-25-13-9-20(24)23(12-14-26-2)15-17-7-10-22(11-8-17)16-18-5-3-4-6-19(18)21/h3-6,17H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABOZDKLCUYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N(CCOC)CC1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
amine](/img/structure/B5140161.png)
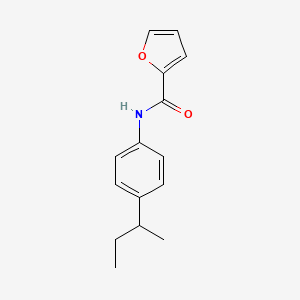
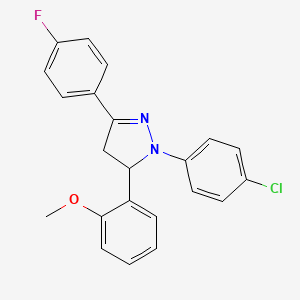
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
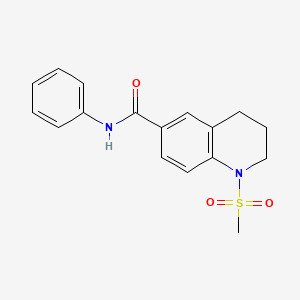
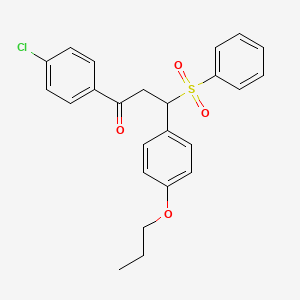
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
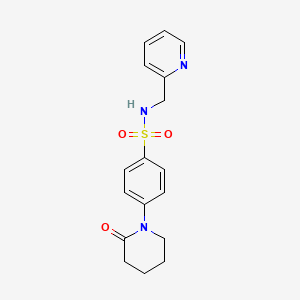
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B5140242.png)
![9-oxo-N-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5140256.png)
![2-(4-Chlorophenyl)-3-[2-[2-(2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B5140258.png)
